molecular formula C15H17NO3 B1309771 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 878441-44-2

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1309771
CAS No.: 878441-44-2
M. Wt: 259.3 g/mol
InChI Key: FWJTXLBUMPCCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine is a phenylamine derivative featuring a unique ethoxy-phenoxy substituent at the 3-position of the aromatic ring. The substituent consists of an ethoxy chain linked to a 2-methoxyphenoxy group, resulting in a branched ether structure. This compound is hypothesized to exhibit enhanced aqueous solubility compared to simpler phenylamine analogs due to the polar ether and methoxy groups .

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJTXLBUMPCCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 2-bromoethanol.

    Etherification: 2-Methoxyphenol is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(2-methoxy-phenoxy)-ethanol.

    Amination: The 2-(2-methoxy-phenoxy)-ethanol is then reacted with aniline in the presence of a catalyst such as palladium on carbon to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can

Biological Activity

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a phenylamine core substituted with a methoxy-phenoxy-ethoxy chain. This structural arrangement enhances its solubility and bioavailability, facilitating its transport across cell membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial effects against a range of pathogens.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects : It has also been studied for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The mechanism of action for this compound involves several biochemical pathways:

  • Electrophilic Aromatic Substitution : The compound likely undergoes electrophilic aromatic substitution, allowing it to interact with various biomolecules.
  • Enzyme Interaction : It interacts with specific enzymes such as catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO), influencing metabolic pathways.
  • Cell Signaling Modulation : The compound may affect cell signaling pathways and gene expression, thereby altering cellular metabolism and proliferation.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study assessed the cytotoxic effects of this compound on the MCF-7 breast cancer cell line, demonstrating significant inhibition of cell proliferation at varying concentrations (IC50 values to be determined) .
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
CytotoxicitySignificant inhibition in cancer cell lines
Anti-inflammatoryModulation of inflammatory markers

Discussion

The biological activity of this compound suggests it could serve as a lead compound for further drug development. Its ability to interact with multiple biological targets indicates versatility in therapeutic applications. However, further studies are necessary to elucidate its full pharmacological profile, including potential side effects and mechanisms underlying its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine with structurally or functionally related phenylamine derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance:

Compound Name Substituents Molecular Formula Key Features Biological/Industrial Relevance
This compound 3-(2-(2-methoxyphenoxy)ethoxy)phenyl C₁₅H₁₇NO₄ Branched ethoxy-phenoxy chain enhances solubility; phenylamine core Hypothesized glutaminase inhibition based on structural analogs
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine 2-(2-methoxy-4-methylphenoxy)-5-CF₃-phenyl C₁₅H₁₄F₃NO₂ Trifluoromethyl group increases lipophilicity; methyl group adds steric bulk Potential agrochemical or pharmaceutical applications due to electron-withdrawing CF₃ group
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine 4-(2-(2-methoxyethoxy)ethoxy)-3-CF₃-phenyl C₁₂H₁₇F₃NO₃ Extended ethoxy chain improves solubility; CF₃ enhances stability Classified as an irritant (Xi), indicating handling precautions
2-(3-Methoxyphenoxy)ethylamine Ethylamine with 3-methoxyphenoxy group C₉H₁₃NO₂ Smaller aliphatic amine; simpler structure Intermediate in synthesis of bioactive molecules (e.g., carvedilol derivatives)
3-(2-Methoxyethoxy)propylamine Aliphatic amine with methoxyethoxy chain C₆H₁₅NO₂ Non-aromatic; high polarity Used in industrial applications for its solubility and reactivity

Key Structural and Functional Insights :

Substituent Effects on Solubility: The ethoxy-phenoxy chain in this compound introduces polarity, likely improving aqueous solubility compared to analogs like 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine, which prioritizes lipophilicity via CF₃ . Compounds with extended ethoxy chains (e.g., 4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine) demonstrate a balance between solubility and metabolic stability .

Trifluoromethyl groups (e.g., in and ) enhance binding affinity to hydrophobic enzyme pockets but may reduce solubility .

Synthetic Utility: Ethylamine derivatives like 2-(2-Methoxyphenoxy)ethylamine serve as precursors for pharmaceuticals (e.g., carvedilol), highlighting the role of similar structures in drug development .

Research Findings and Data

Physicochemical Properties :

  • Molecular Weight: The target compound (C₁₅H₁₇NO₄) has a higher molecular weight (275.3 g/mol) than aliphatic analogs (e.g., 3-(2-Methoxyethoxy)propylamine, 133.19 g/mol) due to its aromatic and ether-rich structure .

Hypothetical Pharmacological Profile :

  • Target Affinity : Based on , the compound’s ether-linked substituents may mimic glutamine’s side chain, enabling interaction with glutaminase active sites .
  • Metabolic Stability: The methoxy groups could slow oxidative metabolism, extending half-life compared to non-ether analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.